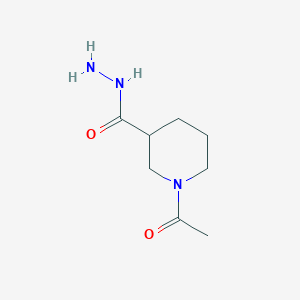

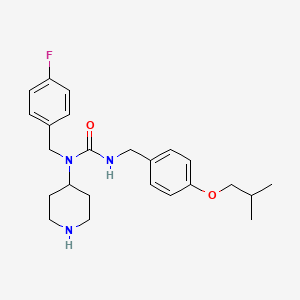

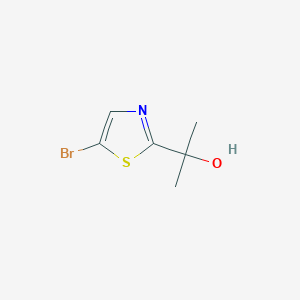

![molecular formula C11H15N3 B1344422 N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine CAS No. 938458-93-6](/img/structure/B1344422.png)

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine

Overview

Description

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Subheading Molecular Architecture and Interactions

The compound N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine showcases unique structural characteristics. It's composed of a nearly flat 5,6-dimethyl-2-(5-methylthiophen-2-yl)benzimidazole system, approximately perpendicular to its substituent. This specific orientation facilitates various molecular interactions. The benzimidazole ring system's planarity and the distinct interplanar angles between it and its substituents enable intricate π–π and C—H⋯π contacts, crucial for molecular assembly and stability. Additionally, the weak C—H⋯N hydrogen bonds it forms generate infinite chains, underscoring its potential for forming structured systems (Geiger & Isaac, 2014).

Synthetic Pathways and Reactivity

Subheading Synthesis and Structural Adaptations

This compound is at the core of various synthetic pathways. The synthesis of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts, where the 5,6-dimethyl-benzimidazole ring is pivotal, leads to derivatives exhibiting significant cytotoxic activity against a range of tumor cell lines. The specific structural alterations, like substitution at the imidazolyl-3-position, critically modulate the inhibitory activity of cell growth, indicating a profound influence of molecular modifications on biological activity (Xu et al., 2014). In a different context, the compound serves as a building block in synthesizing dimethyl substituted benzimidazoles. These reactions, particularly when involving cyclopropane fused onto various alicyclic rings, demonstrate the compound's versatility and reactive nature, though it's noteworthy that such structural modifications significantly impact cytotoxicity (Hehir et al., 2008).

Biological Interactions and Applications

Subheading Biological Efficacy and Potential Applications

The biological sphere is where this compound truly demonstrates its potential. For instance, its derivatives, particularly those involving the benzimidazole and benzotriazole frameworks, exhibit notable efficacy against protozoa like Acanthamoeba castellanii, even surpassing conventional antiprotozoal agents in some cases (Kopanska et al., 2004). Furthermore, certain N-substituted benzimidazole derivatives showcase promising biological activities, such as the modulation of DNA topoisomerase I and cytotoxicity against specific carcinoma cells, suggesting potential applications in cancer therapy (Alpan et al., 2009).

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit a broad range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the biosynthesis of prostaglandin E2, a mediator of inflammation .

Biochemical Pathways

For instance, some benzimidazole derivatives have been found to inhibit the synthesis of prostaglandin E2, a key mediator of inflammation, by blocking the activity of mPGES-1 .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability .

Action Environment

The synthesis of benzimidazole derivatives can be influenced by various factors, including reaction conditions and the presence of catalysts .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme 5,6-dimethylbenzimidazole synthase, which is involved in the biosynthesis of 5,6-dimethylbenzimidazole, a component of vitamin B12 . This interaction highlights the compound’s role in essential metabolic pathways. Additionally, this compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of benzene and imidazole rings .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, benzimidazole derivatives, including this compound, have demonstrated anticancer activity by inhibiting the proliferation of cancer cells . This compound can also modulate inflammatory responses by interacting with enzymes involved in prostaglandin synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit microsomal prostaglandin E synthase-1, reducing the synthesis of prostaglandin E2 and thereby modulating inflammatory responses . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can maintain their activity over extended periods, although some degradation may occur under specific conditions . Long-term exposure to this compound has been associated with sustained modulation of cellular processes, including gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anticancer and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . This interaction underscores its role in essential metabolic processes, including the synthesis of vitamin B12 components .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can influence its activity and function. Studies have shown that benzimidazole derivatives can be transported across cell membranes and distributed to various cellular compartments . This distribution is crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name |

1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-7-4-9-10(5-8(7)2)14-11(13-9)6-12-3/h4-5,12H,6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKQGSCJUPQTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649183 | |

| Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-93-6 | |

| Record name | 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)